molecular formula C18H18N2O3 B7468911 N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide

N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide

Cat. No. B7468911
M. Wt: 310.3 g/mol
InChI Key: YYEGEBUJWVQTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide, also known as BN80927, is a novel small molecule that has gained interest in scientific research due to its potential therapeutic applications. BN80927 belongs to the class of spirocyclic compounds and is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.

Mechanism of Action

The mechanism of action of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide involves the inhibition of CK1δ activity, which leads to the dysregulation of various cellular processes. CK1δ is involved in the phosphorylation of various proteins, including β-catenin, which is a key component of the Wnt signaling pathway. Inhibition of CK1δ activity by N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide are primarily related to the inhibition of CK1δ activity. Inhibition of CK1δ activity has been shown to affect various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been shown to have potent anti-proliferative effects on cancer cells, which is likely due to the inhibition of the Wnt signaling pathway.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide in lab experiments is its potency and specificity for CK1δ. N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been shown to have a high affinity for CK1δ and is a potent inhibitor of its activity. However, one of the limitations of using N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide is its solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for the scientific research on N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide. One potential area of research is the development of new cancer treatments that target the Wnt signaling pathway. Another potential area of research is the investigation of the role of CK1δ in other cellular processes, such as circadian rhythm regulation and DNA damage response. Additionally, the development of new analogs of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide with improved solubility and potency could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide involves a multi-step process that includes the preparation of the key intermediate compound, 3-(2-aminopyridin-5-yl)-1,3-benzodioxole-2-carboxylic acid, followed by the formation of the spirocyclic ring system. The final step involves the conversion of the intermediate compound to N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide by coupling with cyclohexanone.

Scientific Research Applications

N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been extensively studied in various scientific research areas due to its potential therapeutic applications. One of the primary areas of research is the development of new treatments for cancer. CK1δ has been shown to play a critical role in the regulation of the Wnt signaling pathway, which is frequently dysregulated in cancer. N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been shown to inhibit CK1δ activity and suppress the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(14-6-2-5-11-19-14)20-13-7-8-15-16(12-13)23-18(22-15)9-3-1-4-10-18/h2,5-8,11-12H,1,3-4,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEGEBUJWVQTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide

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